Bienvenue dans la boutique en ligne BenchChem!

Meclinertant

Receptor pharmacology Neurotensin signaling GPCR selectivity

Meclinertant (SR48692) is the definitive selective NTS1 antagonist for unambiguous pharmacological dissection of neurotensin receptor subtypes. With 3.6-fold selectivity for NTS1 (Ki=5.6 nM) over NTS2 (Ki=20.4 nM), it isolates NTS1-dependent effects without confounding NTS2-mediated responses—a critical advantage over broad-spectrum antagonists. Unlike dual NTS1/NTS2 blockers, it does not antagonize hypothermia or analgesia, ensuring clean behavioral endpoints. Orally bioactive, BBB-penetrant, with validated cross-species activity (IC50: 0.99–30.3 nM). Gold standard for translational NTS1 research in oncology and CNS.

Molecular Formula C32H31ClN4O5
Molecular Weight 587.1 g/mol
CAS No. 146362-70-1
Cat. No. B1676129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclinertant
CAS146362-70-1
Synonyms2-((1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl)carbonylamino)tricyclo(3.3.1.1.(3.7))decan-2-carboxylic acid
Meclinertant
SR 48692
SR-48692
SR48692
Molecular FormulaC32H31ClN4O5
Molecular Weight587.1 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O
InChIInChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)
InChIKeyDYLJVOXRWLXDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Meclinertant (SR48692) CAS 146362-70-1: First Non-Peptide NTS1-Selective Antagonist for CNS & Oncology Research Procurement


Meclinertant (SR48692) is a synthetic small molecule belonging to the non-peptide antagonist class, characterized by a 7-chloroquinolin-4-yl core coupled to an adamantane carboxylic acid moiety via a pyrazole-3-carbonyl linker . It was the first non-peptide antagonist developed for the neurotensin receptor subtype 1 (NTS1/NTR1) [1], demonstrating high-affinity competitive inhibition of neurotensin binding without intrinsic agonist activity . The compound is orally bioactive, exhibits blood-brain barrier penetration, and has advanced to Phase III clinical evaluation for small cell lung cancer, establishing it as a well-characterized pharmacological probe for dissecting neurotensin-mediated signaling in both CNS disorders and oncology [2].

Why Meclinertant (SR48692) Cannot Be Substituted: Pharmacological Selectivity Gap vs. Broader Spectrum NTS Antagonists


Neurotensin receptor antagonists are not functionally interchangeable due to profound differences in subtype selectivity and the resulting in vivo pharmacological profiles. Meclinertant (SR48692) exhibits high selectivity for the NTS1 receptor subtype (Ki = 5.6 nM) with approximately 4-fold lower affinity for NTS2 (Ki = 20.4 nM) and negligible affinity for NTS3 . This selectivity contrasts sharply with later-generation compounds like SR142948A, which possesses high affinity for both NTS1 and NTS2 and consequently blocks a broader spectrum of neurotensin-mediated physiological responses, including hypothermia and analgesia—effects that Meclinertant does not antagonize [1]. Substituting a broad-spectrum NTS1/NTS2 antagonist for a selective NTS1 antagonist in a research protocol would fundamentally alter the experimental interpretation of which receptor subtype mediates an observed effect, potentially leading to erroneous conclusions about target engagement and downstream signaling pathways [2].

Meclinertant (SR48692) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


NTS1 Subtype Selectivity: Meclinertant Exhibits 3.6-Fold Higher Affinity for NTS1 vs. NTS2

Meclinertant demonstrates clear selectivity for the NTS1 receptor over NTS2, with a Ki value of 5.6 nM for NTS1 compared to 20.4 nM for NTS2, yielding a 3.6-fold selectivity window . This subtype preference contrasts with the broader-spectrum antagonist SR142948A, which binds both NTS1 and NTS2 with low nanomolar affinity and lacks the ability to discriminate between these receptor subtypes [1]. The selectivity profile is further supported by functional antagonism data: Meclinertant competitively antagonizes neurotensin-induced intracellular Ca2+ mobilization in HT-29 cells with a pA2 value of 8.13, corresponding to a Kb of 7.4 nM, which aligns closely with its NTS1 binding affinity .

Receptor pharmacology Neurotensin signaling GPCR selectivity

Functional Antagonism of Dopamine Release: Meclinertant IC50 = 0.46 nM in Striatal Slices

In guinea pig striatal slices, Meclinertant blocks K+-evoked release of [3H]dopamine stimulated by neurotensin with an IC50 value of 0.46 nM . This functional potency correlates directly with its binding affinity to the high-affinity neurotensin receptor in the same species (IC50 = 0.99 nM for 125I-neurotensin binding displacement) . The quantitative relationship between binding and functional blockade in this CNS-relevant assay establishes Meclinertant as a robust tool for interrogating neurotensin-dopamine interactions. In contrast, SR142948A, while more potent in peripheral cardiovascular assays (IC50 = 0.24 nM for 125I-neurotensin binding), is unable to modify dopamine release evoked by neurotensin injection into the ventral tegmental area, a key region for antipsychotic drug action [1].

Dopamine neurotransmission Striatal pharmacology Antipsychotic mechanism

Species-Comparative Binding Affinity: Meclinertant IC50 Range from 0.99 nM to 30.3 nM Across Species and Tissues

Meclinertant competitively inhibits 125I-labeled neurotensin binding to high-affinity sites across multiple species and tissue sources with the following IC50 values: 0.99 nM (guinea pig brain), 4.0 nM (rat mesencephalic cells), 7.6 nM (COS-7 cells transfected with cloned rat brain receptor), 13.7 nM (newborn mouse brain), 17.8 nM (newborn human brain), 8.7 nM (adult human brain), and 30.3 nM (HT-29 human colon carcinoma cells) . This comprehensive cross-species binding dataset provides researchers with reference values for experimental design and enables species-appropriate dose selection. For comparison, SR142948A exhibits more uniform high potency across species, with reported IC50 values of 0.24 nM for human NTS1 binding inhibition and EC50 values ranging from 0.30 to 3.96 nM across species for binding displacement [1]. The broader dynamic range of Meclinertant's binding profile reflects its selectivity for NTS1 and its sensitivity to receptor density and species-specific receptor variants.

Species pharmacology Translational research Binding assay standardization

In Vivo Turning Behavior Reversal: Meclinertant Active at 80 µg/kg with 6-Hour Duration

Meclinertant reverses turning behavior induced by intrastriatal injection of neurotensin in mice at a dose of 80 µg/kg, with equivalent potency following intraperitoneal or oral administration and a long duration of action of 6 hours [1]. This in vivo efficacy demonstrates CNS target engagement and functional antagonism of neurotensin-mediated motor behaviors. In direct comparison using anesthetized adult rats, intravenous injection of Meclinertant (0.5, 1, and 2 mg/kg) induced a dose-dependent inhibition of neuronal firing rate in the ventromedial ventral pallidum—an effect pattern comparable to the atypical antipsychotic clozapine (20 mg/kg, i.v.) and more anatomically specific than the typical antipsychotic haloperidol (0.5 mg/kg, i.v.), which inhibited firing in both ventromedial and ventrolateral areas [2]. SR142948A, while more potent in cardiovascular assays (active orally at 10 µg/kg vs. Meclinertant requiring 100 µg/kg for blood pressure effects), exhibits a different behavioral profile: it blocks neurotensin-induced hypothermia and analgesia, effects that Meclinertant does not antagonize [3].

Behavioral pharmacology In vivo efficacy CNS drug development

Meclinertant (SR48692) Optimal Research Applications: Evidence-Based Scenarios for Scientific Procurement


Dissecting NTS1-Specific vs. NTS2-Mediated Neurotensin Signaling Pathways

Use Meclinertant (SR48692) as a selective NTS1 antagonist to isolate NTS1-dependent effects from NTS2-mediated responses. The compound's 3.6-fold selectivity for NTS1 over NTS2 (Ki: 5.6 nM vs. 20.4 nM) enables pharmacological dissection of which receptor subtype mediates specific neurotensin functions. This application is particularly valuable in studies where neurotensin agonists or broad-spectrum antagonists (e.g., SR142948A) yield ambiguous results due to dual-receptor engagement. Pair with selective NTS2 tools or genetic knockout models to validate NTS1-specific signaling contributions.

Investigating Dopamine-Neurotensin Interactions in Mesolimbic Circuitry

Employ Meclinertant in ex vivo brain slice electrophysiology or neurochemistry experiments to block neurotensin-stimulated dopamine release. The compound's sub-nanomolar functional IC50 of 0.46 nM in guinea pig striatal slices demonstrates potent antagonism of this key neuromodulatory interaction. For in vivo studies targeting ventral pallidal neuronal activity with atypical antipsychotic-like regional specificity, use Meclinertant at 0.5-2 mg/kg i.v. to achieve clozapine-comparable ventromedial firing inhibition without non-specific effects . Do not substitute with SR142948A, which lacks efficacy in modulating neurotensin-evoked dopamine release from the ventral tegmental area [1].

Cross-Species Translational Pharmacology Requiring Species-Specific Potency Calibration

Utilize Meclinertant's well-characterized cross-species binding profile to design and interpret translational studies spanning rodent to human systems. The compound's IC50 values range from 0.99 nM (guinea pig brain) to 8.7 nM (adult human brain) to 30.3 nM (HT-29 human cancer cells) , providing a quantitative framework for species-appropriate dose selection. This dataset is particularly valuable for oncology applications where target expression levels in human tumor xenografts (e.g., MIA PaCa-2 pancreatic adenocarcinoma) must be correlated with compound binding and functional antagonism . Reference the species-specific IC50 values when normalizing in vitro potency data across experimental models.

CNS Behavioral Pharmacology Excluding Confounding Hypothermia and Analgesia Effects

Select Meclinertant for behavioral studies where the experimental endpoints require NTS1 antagonism without confounding effects on thermoregulation or nociception. Unlike SR142948A, which blocks both neurotensin-induced hypothermia and analgesia following oral administration , Meclinertant does not antagonize these physiological responses. This differential profile makes Meclinertant the preferred tool for studies of motor behavior (e.g., turning behavior reversal at 80 µg/kg ), cognitive function, or addiction-related sensitization where alterations in body temperature or pain sensitivity would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclinertant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.